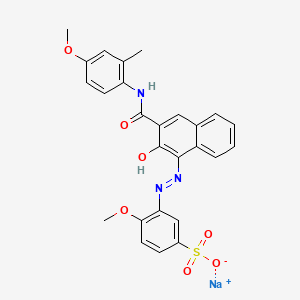
Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate is a complex organic compound known for its vibrant color properties. It is often used as a dye in various industrial applications due to its stability and intensity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate typically involves a multi-step process:
Diazotization: The starting material, 4-methoxy-o-toluidine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-3-(4-methoxy-o-tolyl)carbamoyl-1-naphthol under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated to introduce the sulfonate group, enhancing its solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various functional groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular targets include various substrates that interact with the azo and sulfonate groups, facilitating binding and color change.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 4-((2-hydroxy-3-((4-methoxyphenyl)carbamoyl)-1-naphthyl)azo)benzenesulphonate
- Sodium 3-((2-hydroxy-3-((4-methoxyphenyl)carbamoyl)-1-naphthyl)azo)-4-chlorobenzenesulphonate
Uniqueness
Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct color properties and solubility characteristics. This makes it particularly valuable in applications requiring stable and intense dyes.
Propiedades
Número CAS |
25047-71-6 |
|---|---|
Fórmula molecular |
C26H22N3NaO7S |
Peso molecular |
543.5 g/mol |
Nombre IUPAC |
sodium;3-[[2-hydroxy-3-[(4-methoxy-2-methylphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C26H23N3O7S.Na/c1-15-12-17(35-2)8-10-21(15)27-26(31)20-13-16-6-4-5-7-19(16)24(25(20)30)29-28-22-14-18(37(32,33)34)9-11-23(22)36-3;/h4-14,30H,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1 |
Clave InChI |
DAEROULMYZMJRN-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])OC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


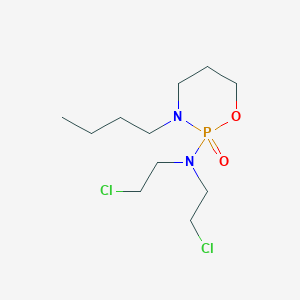
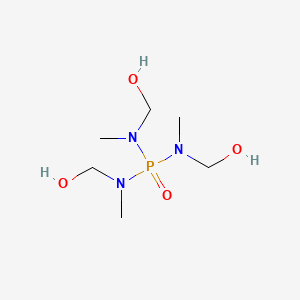

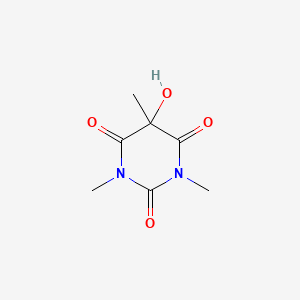
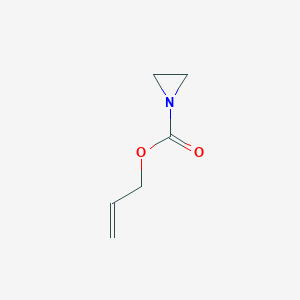
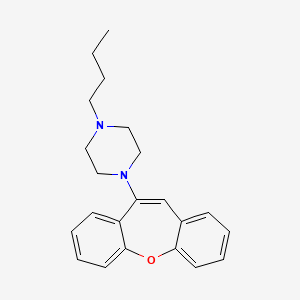
![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14706322.png)
![4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14706334.png)
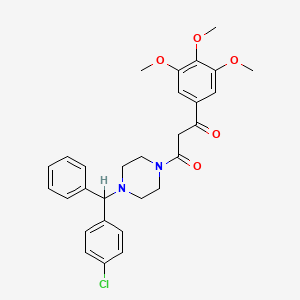
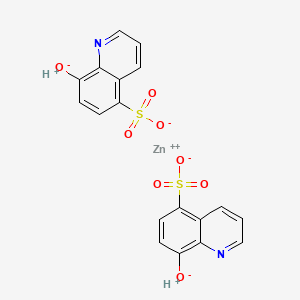
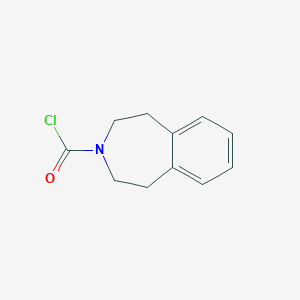
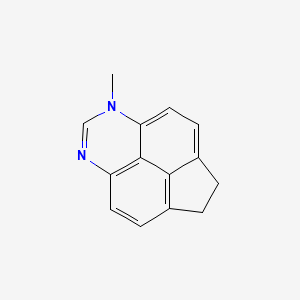
![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)

